![molecular formula C34H31Br2N3 B14237483 1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide CAS No. 384818-39-7](/img/structure/B14237483.png)
1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is a complex organic compound that features an acridine moiety, a bipyridine unit, and a butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide typically involves multiple steps:
Formation of the Acridine Moiety: The acridine unit can be synthesized through the Ullmann condensation reaction of 2-bromobenzoic acid and aniline derivatives, followed by cyclization using polyphosphoric acid (PPA).
Attachment of the Bipyridine Unit: The bipyridine unit is introduced through a nucleophilic substitution reaction, where the acridine derivative reacts with a bipyridine precursor under basic conditions.
Introduction of the Butyl Group: The butyl group is attached via an alkylation reaction, typically using butyl bromide in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The bipyridine unit can be reduced to form dihydrobipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine and bipyridine units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted acridine and bipyridine derivatives.
Aplicaciones Científicas De Investigación
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its anticancer properties and its ability to inhibit enzymes like acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of 1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide involves:
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known DNA intercalator used in fluorescence microscopy.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Phenanthridine Derivatives: Similar in structure to acridine compounds and used in various biological applications.
Uniqueness
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is unique due to its combination of an acridine moiety with a bipyridine unit and a butyl group, which imparts distinct photophysical properties and biological activities .
Propiedades
Número CAS |
384818-39-7 |
|---|---|
Fórmula molecular |
C34H31Br2N3 |
Peso molecular |
641.4 g/mol |
Nombre IUPAC |
9-[2-[[4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]phenyl]acridine;dibromide |
InChI |
InChI=1S/C34H31N3.2BrH/c1-2-3-20-36-21-16-26(17-22-36)27-18-23-37(24-19-27)25-28-10-4-5-11-29(28)34-30-12-6-8-14-32(30)35-33-15-9-7-13-31(33)34;;/h4-19,21-24H,2-3,20,25H2,1H3;2*1H/q+2;;/p-2 |
Clave InChI |
PMZTZUQUOXMPTF-UHFFFAOYSA-L |
SMILES canónico |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3C4=C5C=CC=CC5=NC6=CC=CC=C64.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


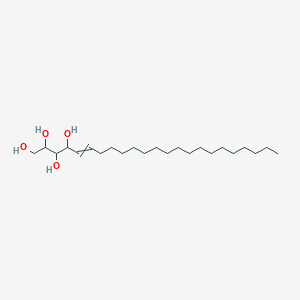
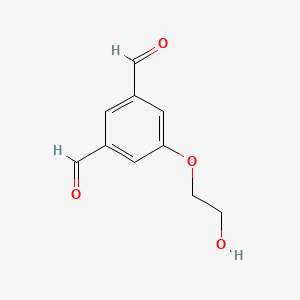
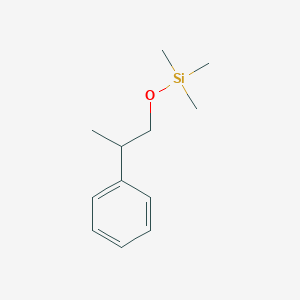
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
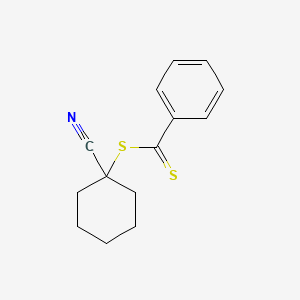
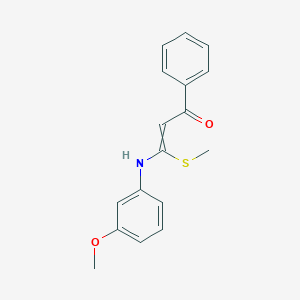
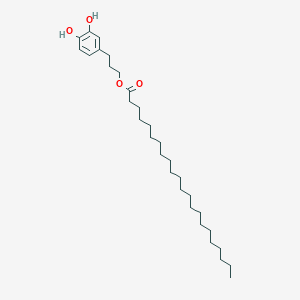
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)

![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
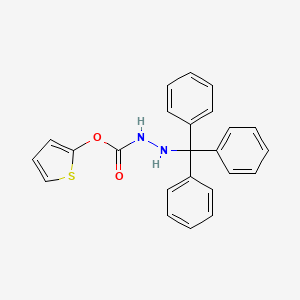
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
